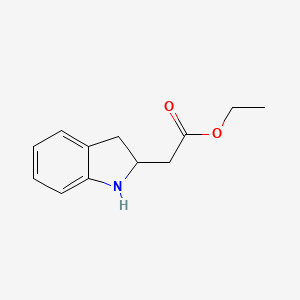

Ethyl 2-(indolin-2-yl)acetate

Description

Significance of the Indoline (B122111) Core in Natural Products and Synthetic Compounds

The indoline nucleus is a privileged structure found in a vast array of natural products and synthetic molecules with significant biological activity. researchgate.netrsc.org This structural motif is a fundamental component of the amino acid tryptophan and is present in many alkaloids, which are naturally occurring compounds often exhibiting potent physiological effects. researchgate.netnih.gov For instance, the anti-tumor agents vincristine (B1662923) and vinblastine, derived from the Catharanthus roseus plant, contain the indole (B1671886) core and are crucial in cancer chemotherapy. rsc.orgnih.gov Similarly, reserpine, an antihypertensive drug, is an indole alkaloid isolated from Rauwolfia serpentina. rsc.org

Beyond natural sources, the indoline scaffold is a vital component in many synthetic compounds with medicinal importance. nih.gov Its versatile structure allows for the synthesis of diverse libraries of compounds that can be screened against various biological targets. nih.gov This has led to the development of drugs like the anti-inflammatory agent indomethacin (B1671933) and the antipsychotic oxypertine. nih.govjetir.org The broad spectrum of biological activities associated with indole derivatives includes anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, highlighting the immense therapeutic potential of this heterocyclic system. rsc.orgjetir.org

The following table provides a snapshot of the diverse applications of compounds containing the indoline core:

| Compound Class | Example | Biological Activity/Application |

| Natural Alkaloids | Vincristine, Vinblastine | Anti-tumor rsc.orgnih.gov |

| Natural Alkaloids | Reserpine | Antihypertensive rsc.org |

| Synthetic Drugs | Indomethacin | Anti-inflammatory nih.gov |

| Synthetic Drugs | Oxypertine | Antipsychotic, Antidepressant jetir.org |

| Marine Natural Products | Fascaplysin | Antibacterial, Antifungal, Antiviral nih.gov |

Historical Context of Indoline Chemistry Research

The journey of indoline chemistry began in the mid-19th century with the study of the dye indigo. wikipedia.orgbhu.ac.in In 1866, Adolf von Baeyer first synthesized indole from oxindole, a derivative of indigo. wikipedia.orgbhu.ac.in This breakthrough laid the foundation for systematic research into indole and its derivatives. A pivotal moment in the history of indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgcreative-proteomics.com This versatile method, which involves the acid-catalyzed rearrangement of arylhydrazones, remains a widely used and important tool for constructing the indole ring system. irjmets.com

Interest in indole chemistry intensified in the 1930s with the discovery that the indole structure is a key component of many important alkaloids, such as tryptophan and auxins. wikipedia.org The 20th century witnessed a rapid expansion in the understanding and application of indole chemistry, with researchers uncovering its role as a precursor to a wide variety of biologically active compounds. creative-proteomics.com This has led to the development of numerous synthetic methodologies, such as the Leimgruber–Batcho indole synthesis, which is particularly popular in the pharmaceutical industry for producing specifically substituted indoles. wikipedia.org

Rationales for Investigating Ethyl 2-(indolin-2-yl)acetate as a Model System

This compound serves as an important model system for several reasons. As a substituted indoline, it provides a platform to explore the chemical reactivity and potential biological applications of this class of compounds. The presence of both the indoline core and an ester functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. semanticscholar.orgresearchgate.net

The synthesis of functionalized indolines, such as this compound, is an active area of research. semanticscholar.org The development of efficient synthetic routes to these molecules is crucial for accessing more complex structures with potential therapeutic value. For instance, the synthesis of this compound has been achieved through a domino nitro reduction-intramolecular aza-Michael addition strategy. semanticscholar.org

Furthermore, studying the properties and reactions of this compound can provide valuable insights into the behavior of more complex indoline-containing molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified. mdpi.com This versatility makes it a useful building block for the synthesis of a wide range of compounds, including those with potential applications in drug discovery. google.comacs.org

Structure

3D Structure

Properties

CAS No. |

64132-03-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-6,10,13H,2,7-8H2,1H3 |

InChI Key |

SSARPHQMMQWBKD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1CC2=CC=CC=C2N1 |

Canonical SMILES |

CCOC(=O)CC1CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 2 Indolin 2 Yl Acetate and Its Analogues

Classical Approaches to Indoline (B122111) Ring Formation Relevant to Ethyl 2-(indolin-2-yl)acetate Synthesis

Classical methods, originally developed for the synthesis of aromatic indoles, have been adapted to produce the saturated indoline ring system. These adaptations typically involve either a modification of the starting materials or the inclusion of a subsequent reduction step.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone. byjus.com The standard reaction produces an aromatic indole. byjus.com To access the indoline core relevant to this compound, two primary adaptations are employed:

Post-Synthesis Reduction: The most straightforward adaptation is the reduction of a pre-formed indole. The heterocyclic pyrrole (B145914) ring of indole is resistant to catalytic hydrogenation under neutral conditions but can be reduced to an indoline using reagents in acidic media, such as zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid (NaCNBH₃/CH₃COOH). bhu.ac.in For a substrate like ethyl 2-(indol-2-yl)acetate, this subsequent reduction step would yield the target indoline.

Interrupted Fischer Indolization: A more direct route involves the "interrupted" Fischer indolization. This strategy uses specific substrates, such as arylhydrazines and α,α-disubstituted aldehydes, to form an intermediate indolenine which is then reduced in situ. researchgate.netnih.gov For instance, reacting a phenylhydrazine (B124118) with a suitable aldehyde can generate a 3,3-disubstituted indolenine, which, upon treatment with a reducing agent like sodium borohydride, furnishes the corresponding indoline. researchgate.netrsc.org This approach prevents the final aromatization step that would lead to the indole. nih.gov

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester. wikipedia.org The typical product is an indole-2-carboxylic acid, which can be decarboxylated to indole. wikipedia.org

Accessing the indoline ring via a Reissert-type strategy necessitates modification of the classical reaction sequence. The key is the reduction of the intermediate ethyl o-nitrophenylpyruvate. Instead of a simple reduction of the nitro group followed by spontaneous cyclization and dehydration to the indole, a controlled reduction can lead to the indoline structure. For example, after the initial condensation, a catalytic hydrogenation using a platinum catalyst (H₂/Pt) can reduce both the nitro group and the ketone, and under specific conditions, the resulting intermediate can cyclize to form an ethyl hydroxyindoline-2-carboxylate. youtube.com Subsequent dehydration and a second reduction step would be required to obtain the fully saturated indoline ring of this compound.

Modern Transition Metal-Catalyzed Syntheses of Indoline-2-yl Esters

Modern synthetic chemistry has increasingly turned to transition metal catalysis for its efficiency, selectivity, and functional group tolerance. Palladium, nickel, and other metals have enabled novel cyclization and functionalization strategies for constructing the indoline nucleus.

Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds, making them ideal for synthesizing indoline derivatives. mdpi.com

Intramolecular Heck Reaction: One prominent strategy is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an N-substituted 2-haloaniline, such as an N-allyl-2-bromoaniline derivative. nih.gov This process forms the five-membered ring of the indoline system.

Carbonylative Cyclization: Palladium catalysts can also be used in carbonylative reactions. For example, the Wu group reported a palladium-catalyzed reaction of N-(2-bromobenzoyl)indoles with alcohols under a carbon monoxide atmosphere to assemble fused indoline esters. arabjchem.org

Direct C-H Alkenylation: Direct C-H functionalization offers an atom-economical approach. Palladium(II) catalysts can promote the alkenylation at the C2 position of N-protected indoles. beilstein-journals.org Subsequent reduction of the newly installed double bond would lead to the corresponding indoline ester. A one-pot synthesis of ethyl 2-(1H-indol-2-yl)acetate from indoles and ethyl 2-bromoacetate has been achieved using a Pd(PhCN)₂Cl₂ catalyst system, which could then be reduced to the target compound.

Table 1: Examples of Palladium-Catalyzed Reactions for Indoline and Indole Ester Synthesis

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Pd(OAc)₂ / Cs₂CO₃ | N-halobenzoyl o-haloaniline, Phenylboronic acid | Tetracyclic indoline | Good | arabjchem.org |

| Pd(PhCN)₂Cl₂ | Indole, Ethyl 2-bromoacetate | Ethyl 2-(indol-2-yl)acetate | - | |

| Pd(tfa)₂ / p-Benzoquinone | 2-Alkynylanilines | Methyl 1-benzyl-1H-indole-3-carboxylates | Good | beilstein-journals.org |

This table is interactive and can be sorted by column.

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained prominence. Nickel catalysts are effective in various transformations, including C-H functionalization and reductive couplings.

A notable development is the use of nickel/photoredox dual catalysis for the synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.gov This system leverages multiple nickel oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)) to achieve challenging C-N bond formations. nih.gov While this specific method yields 3-substituted indolines, modifications to the starting materials could potentially grant access to 2-substituted systems like this compound. Nickel has also been used for the direct C-H alkylation of indoles with unactivated alkyl chlorides, showcasing its utility in functionalizing the indole core. rsc.org Additionally, nickel catalysts have been shown to facilitate the esterification of cyclic amides, including indoline-derived substrates, without loss of stereochemical integrity. escholarship.org

Table 2: Nickel-Catalyzed Reactions Relevant to Indoline Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Reference |

| Ni/Photoredox | Annulation | Iodoacetanilides, Alkenes | 3-Substituted Indolines | High | nih.gov |

| (thf)₂NiBr₂/bpy | C-H Alkylation | N-protected Indole, Alkyl Chloride | 2-Alkyl Indole | Up to 79% | rsc.org |

| Ni(cod)₂ / Ligand | Esterification | Indoline-derived Amide, Alcohol | Indoline Ester | Good | escholarship.org |

This table is interactive and can be sorted by column.

The asymmetric hydrogenation of indoles is one of the most direct and atom-economical methods for producing enantiomerically pure indolines. This transformation is crucial for the synthesis of chiral pharmaceuticals and bioactive molecules. The stability of the indole aromatic ring makes this hydrogenation challenging, often requiring a Brønsted acid co-catalyst to activate the substrate by forming an iminium ion intermediate. dicp.ac.cnnih.govdicp.ac.cn

Various transition metals, including palladium, rhodium, and iridium, complexed with chiral ligands, have been successfully employed. dicp.ac.cnacs.org Zhou and coworkers developed a highly effective palladium-catalyzed system using the chiral ligand (R)-H8-BINAP in the presence of an acid like TsOH·H₂O. This system hydrogenates 2-substituted indoles to provide chiral indolines with excellent yields and enantioselectivities (up to 98% ee). nih.gov One-pot procedures have also been developed, where an indole is generated in situ and subsequently hydrogenated, streamlining the synthesis of chiral indolines. dicp.ac.cnrsc.org

Table 3: Catalytic Systems for Asymmetric Hydrogenation of Indoles to Chiral Indolines

| Catalyst System | Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(TFA)₂ / Acid | (R)-H8-BINAP | 2-Substituted Indoles | up to 99% | up to 98% | nih.gov |

| [Rh(COD)Cl]₂ / Ligand | Chiral Phosphine-Thiourea | Unprotected Indoles | Excellent | Excellent | dicp.ac.cn |

| [Ir(COD)Cl]₂ / Ligand | Chiral N,P-Ligands | N-Protected Indoles | High | High | nih.gov |

| Pd(OAc)₂ / Acid | Chiral Ligand | In situ generated Indoles | up to 91% | up to 96% | dicp.ac.cnrsc.org |

This table is interactive and can be sorted by column.

Copper-, Iridium-, and Rhodium-Mediated Indoline Synthetic Routes

Transition metal catalysis provides powerful tools for the construction of the indoline ring system. Copper, iridium, and rhodium catalysts have been effectively employed in various synthetic transformations to yield indolines and their derivatives.

Copper-Mediated Syntheses: Copper catalysis is a versatile and cost-effective approach for C-N bond formation, a key step in many indoline syntheses. The Ullmann condensation, a classical copper-mediated reaction, has been adapted for the synthesis of N-aryl indolines. acs.org More contemporary methods involve copper-catalyzed intramolecular cyclizations. For instance, copper(I) iodide in the presence of ligands like ethylene (B1197577) glycol has been shown to be effective for the arylation of amines, a process that can be applied to the synthesis of N-substituted indolines. acs.org Copper(II) acetate (B1210297) has also been utilized in combination with ligands such as myristic acid for the coupling of anilines with boronic acids, which can be a pathway to precursors for indoline synthesis. acs.org Furthermore, copper sulfate (B86663) has been used to catalyze multicomponent reactions that can lead to complex spiro[carbazole-3,3'-indolines]. beilstein-journals.org

Iridium-Catalyzed Syntheses: Iridium catalysts have emerged as powerful tools for C-H activation and asymmetric synthesis, enabling novel routes to chiral indolines. organic-chemistry.orgdiva-portal.org Iridium-catalyzed asymmetric hydrogenation of substituted indoles or related precursors offers a direct method for producing enantiomerically enriched indolines. diva-portal.org For example, iridium complexes can be used for the tandem dehydrogenation of N-heterocycles and alcohols to achieve regio-selective C-H and N-H functionalization of indolines, providing access to a variety of N- and C3-alkylated indolines and indoles. organic-chemistry.org Additionally, iridium-catalyzed reductive activation of β,γ-unsaturated δ-lactams can generate reactive dienamine intermediates that undergo [4+2] cycloaddition reactions, leading to bridged bicyclic amine products, a strategy that has been applied to the synthesis of complex alkaloids containing the indoline core. acs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts are well-known for their ability to catalyze a variety of organic transformations, including cyclization and cycloaddition reactions. mdpi.com Rhodium(II) carboxylate complexes, for example, can catalyze the cascade reactions of β,β-disubstituted styryl azides to selectively produce 2,3-disubstituted indoles, which are precursors to the corresponding indolines. nih.gov These reactions are thought to proceed through the formation of a rhodium nitrene intermediate, followed by a migratory insertion. nih.gov Rhodium-catalyzed intramolecular [3+2] annulation reactions have also been developed for the synthesis of tetracyclic 3,4-fused indoles and dihydroindoles. mdpi.com

Table 1: Comparison of Metal-Mediated Indoline Synthetic Routes

| Metal Catalyst | Typical Reaction Type | Key Features | Example Precursors | Reference |

|---|---|---|---|---|

| Copper | Ullmann Condensation, Multicomponent Reactions | Cost-effective, versatile for C-N bond formation. | Anilines, boronic acids, 2-methylindole, aromatic aldehydes | acs.orgbeilstein-journals.org |

| Iridium | Asymmetric Hydrogenation, C-H Activation | High enantioselectivity, access to chiral indolines. | Substituted indoles, N-heterocycles, alcohols | organic-chemistry.orgdiva-portal.org |

| Rhodium | Cascade Reactions, Cycloadditions | Formation of complex polycyclic indoline systems. | β,β-disubstituted styryl azides, N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | mdpi.comnih.gov |

Organocatalytic and Biocatalytic Approaches to this compound

In the quest for more sustainable and stereoselective synthetic methods, organocatalysis and biocatalysis have gained significant traction. au.dkresearchgate.netresearchgate.net These approaches offer mild reaction conditions and the potential for high enantioselectivity without the need for heavy metals.

Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, providing access to chiral molecules with high enantiopurity. au.dk For the synthesis of stereoselective indoline-2-yl esters, various organocatalytic strategies have been developed.

One prominent approach involves the use of chiral phosphoric acids as Brønsted acid catalysts. These catalysts can activate substrates for intramolecular cyclizations. For example, the intramolecular aza-Michael addition of an enamine to an α,β-unsaturated ester moiety can be catalyzed by a chiral phosphoric acid to afford the corresponding indoline-2-yl ester with high enantioselectivity. nih.gov Bifunctional organocatalysts, such as those combining a thiourea (B124793) or an amino group with a Brønsted acid or base, have also proven effective. acs.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly stereoselective intramolecular aza-Michael additions to form 2-substituted indolines. acs.org

N-Heterocyclic carbenes (NHCs) have also been employed in organocatalytic routes to indoline derivatives. NHC-catalyzed asymmetric [3+3] cycloadditions can be used to construct chiral six-membered rings fused to an indoline core. rsc.org

Table 2: Organocatalytic Strategies for Indoline-2-yl Ester Synthesis

| Catalyst Type | Reaction Type | Key Features | Example Substrates | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular aza-Michael Addition | High enantioselectivity, Brønsted acid catalysis. | N-aryl enamines with α,β-unsaturated ester moiety | nih.gov |

| Bifunctional Amino(thio)urea | Intramolecular aza-Michael Addition | Activation through hydrogen bonding, versatile. | Various substrates with flexible catalytic mechanism | acs.org |

| N-Heterocyclic Carbene (NHC) | Asymmetric [3+3] Cycloaddition | Construction of fused ring systems. | Indoline-2-thiones, 2-benzylidenemalononitriles | rsc.org |

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. researchgate.net Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild aqueous conditions.

For the synthesis of chiral indolines, enzymes such as transaminases, ammonia (B1221849) lyases, and oxidoreductases can be employed. researchgate.net For instance, the asymmetric synthesis of (S)-2-indolinecarboxylic acid, a close analogue of this compound, has been achieved by combining biocatalysis and homogeneous catalysis. researchgate.net Transaminases can be used for the deracemization of racemic amines, which can be precursors to chiral indolines. researchgate.net

While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis can be applied to the synthesis of its precursors. For example, lipases are widely used for the kinetic resolution of racemic alcohols and esters, which could be applied to intermediates in an indoline synthesis pathway. researchgate.netmdpi.com

Photoredox and Electrochemical Methods in Indoline-2-yl Ester Synthesis

In recent years, photoredox catalysis and electroorganic synthesis have emerged as powerful and sustainable methods for constructing complex organic molecules. researchgate.nettu-dortmund.de These techniques utilize visible light or electricity, respectively, to generate reactive intermediates under mild conditions.

Visible light photoredox catalysis has revolutionized radical chemistry, enabling the generation of radical intermediates under mild conditions. researchgate.net This has been applied to the synthesis of indolines through intramolecular radical cyclizations.

One common strategy involves the photoredox-catalyzed generation of a radical from a suitable precursor, which then undergoes an intramolecular cyclization onto an aromatic ring or a double bond to form the indoline scaffold. rsc.orgnih.gov For example, an iridium-based photocatalyst can be used to catalyze the intramolecular radical cyclization of o-iodophenylacrylamides to afford indolin-2-ones, which are structurally related to indoline-2-yl esters. rsc.org The mechanism typically involves the photocatalyst absorbing visible light and then engaging in a single-electron transfer (SET) process to generate a radical from the substrate. acs.org This radical then cyclizes, and a subsequent oxidation or reduction step regenerates the photocatalyst and yields the final product. nih.govacs.org

Table 3: Visible Light-Mediated Synthesis of Indoline Derivatives

| Photocatalyst | Reaction Type | Key Features | Example Substrates | Reference |

|---|---|---|---|---|

| [Ir(ppy)2(dtb-bpy)]PF6 | Intramolecular Radical Cyclization | Mild reaction conditions, 5-exo-trig cyclization. | o-iodophenylacrylamides | rsc.org |

| fac-Ir(ppy)3 | Radical Intramolecular Cyclization | Uses air as an oxidant, initiated by superoxide (B77818) radical anion. | N-aryl enamines | acs.org |

| Ru(bpy)3Cl2 | Intramolecular Alkylation | Free radical substitution. | Indole with bromo-substituted diethylmalonate derivatives | aablocks.com |

Electroorganic synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive redox reactions. tu-dortmund.de This approach avoids the use of stoichiometric oxidants or reductants, often leading to cleaner reactions and easier purification.

The electrosynthesis of indoline scaffolds can be achieved through intramolecular cyclization reactions. rsc.org For example, an electrochemical intramolecular C(sp2)-H amination using iodine as a mediator can lead to the formation of indoline derivatives from 2-vinylanilines. organic-chemistry.org The anodic oxidation of amides or carbamates can generate N-acyliminium ions, known as the Shono oxidation, which can be trapped intramolecularly by a nucleophile to form the indoline ring. nih.gov More recently, electrochemical methods have been developed for the synthesis of polycyclic indoline derivatives through strain-release reactions of bicyclo[1.1.0]butanes followed by intramolecular cyclization. acs.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound and its analogues is pivotal for developing environmentally benign and economically viable processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Water-Mediated Reaction Protocols

The use of alternative reaction media, such as water or solvent-free conditions, represents a significant advancement in green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. For instance, the synthesis of thiazolo[3,2-a]indoles has been successfully conducted in water, demonstrating the feasibility of aqueous media for related heterocyclic systems. acs.org Similarly, solvent-free, metal-free, three-component reactions have been developed for the synthesis of indolizines, showcasing the potential for high-efficiency synthesis without the need for volatile organic solvents. nih.gov Mechanochemical methods, where reactions are induced by mechanical force in the absence of bulk solvents, have also proven effective for synthesizing spiro[indole-pyrrolidine] derivatives, offering advantages such as ambient reaction temperatures and short reaction times. mdpi.com These approaches, while not directly reported for this compound, provide a strong precedent for developing greener synthetic routes.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. tandfonline.comrsc.org These techniques are particularly valuable in the synthesis of heterocyclic compounds. For example, microwave-assisted synthesis has been successfully applied to the neat (solvent-free) synthesis of quinoline (B57606) derivatives and the one-pot, three-component synthesis of spirooxindole derivatives in an aqueous phase. rsc.org Ultrasound has also been shown to promote the synthesis of various bioactive N-heterocycles at ambient temperature, including N-(4-arylthiazol-2-yl) hydrazones in water under catalyst-free conditions. sci-hub.st The application of these energy-efficient technologies holds significant promise for the green synthesis of this compound and its analogues. dntb.gov.uaresearchgate.net

Flow Chemistry Applications for Continuous Production

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. mdpi.comnih.govresearchgate.net These systems are particularly well-suited for the synthesis of indoline derivatives. A notable example is the development of a one-step heterogeneous catalytic hydrogenation of ethyl 4-(2-nitrophenyl)-3-oxobutanoate for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate in a flow reactor, which avoids the use of common reducing chemicals. researchgate.netepa.gov This continuous flow approach not only improves the synthesis of the target molecule but also facilitates subsequent N-alkylation in a continuous manner, demonstrating the potential for integrated, multi-step flow syntheses. researchgate.net The Fischer indole synthesis has also been adapted to continuous flow conditions, achieving high conversion rates and yields in significantly reduced reaction times. colab.ws

Utilization of Nanocatalysts and Recyclable Catalytic Systems

The development of highly active and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity. mdpi.com For instance, nickel oxide (NiO) nanocatalysts have been used for the green synthesis of ethyl 2-[(1H-indol-3-yl)(phenyl)methyl]-3-oxobutanoate derivatives. researchgate.net Similarly, cobalt-rhodium heterobimetallic nanoparticles have been employed for the recyclable catalytic synthesis of indoles under mild conditions. nih.gov The use of recyclable catalysts, such as nano copper oxide for the synthesis of N-substituted indoles from indolines, further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst over multiple cycles without significant loss of activity. researchgate.netmdpi.com Supported nanocatalysts, like palladium immobilized on SBA-15, also offer the advantages of heterogeneity, facilitating product isolation and catalyst recycling. mdpi.com

Multi-component Reactions and Cascade Processes for Complex Indoline-2-yl Structures

Multi-component reactions (MCRs) and cascade processes are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. beilstein-journals.orgfrontiersin.orgrsc.orgwikipedia.org These approaches are particularly valuable for generating molecular diversity and building complex scaffolds related to indoline-2-yl acetate.

MCRs involving indoles are well-documented for producing a wide array of structurally diverse compounds. rsc.orgresearchgate.net For example, a three-component reaction of indoles, 2-iodo-N-phenylbenzamides, and terminal alkynes can lead to the formation of complex isoindolinones. rsc.org Similarly, four-component reactions have been used to synthesize indole-based tetra-arylimidazoles. rsc.org These strategies often allow for the formation of multiple C-C and C-X bonds in a single operation.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can lead to the rapid assembly of complex polycyclic structures. A photoinduced cascade transformation of easily prepared 3-(2-aminoaryl)-6-aminopyridazine N-oxides has been shown to furnish 1H-indole-2-acetamides. bohrium.com Another example involves a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids to produce indolizines. researchgate.net The synthesis of tetracyclic indolines bearing multiple stereocenters has been achieved through a one-pot asymmetric multicomponent reaction of indoles with 2,3-dihydropyran and methylene (B1212753) malonates. frontiersin.org These examples highlight the potential of MCRs and cascade processes to access structurally complex analogues of this compound.

Derivatization Strategies from Indole Precursors to Indoline-2-yl Acetates

The synthesis of this compound can be strategically approached through the derivatization of more readily available indole precursors. This often involves the initial synthesis of an indole-2-yl acetate followed by reduction of the indole ring.

One common route to ethyl 2-(1H-indol-2-yl)acetate involves the palladium-catalyzed regioselective C-H activation of indoles. longdom.orgresearchgate.net This method allows for the direct carbethoxyethylation at the C2 position of the indole ring, avoiding the need for pre-functionalized starting materials. The subsequent reduction of the indole nucleus to an indoline is a crucial step. Asymmetric hydrogenation of unprotected indoles using iridium catalysts has been shown to produce chiral indoline derivatives with high yields and excellent enantioselectivities. chinesechemsoc.org This demonstrates a viable pathway to chiral this compound derivatives.

Alternative derivatization strategies include the transformation of other functional groups on the indole ring. For instance, indole-2-ylmethyl acetates, which can be prepared from the corresponding ethyl 1H-indole-2-carboxylates, can serve as precursors for more complex pyrazino[1,2-a]indol-4-ones through sequential reactions. nih.gov The reduction of the nitro group in 2-(2-nitroaryl)acetonitriles can lead to the formation of the indole ring, which can then be further functionalized or reduced. nih.gov The conversion of indolines to indoles is also a known transformation, suggesting that the reverse process, the reduction of indoles to indolines, is a key strategy for accessing the target scaffold. rsc.org

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Indolin 2 Yl Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including ethyl 2-(indolin-2-yl)acetate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals corresponding to the aromatic protons of the indoline (B122111) ring, the protons of the ethyl ester group, and the protons on the acetate (B1210297) and indoline rings are observed. The chemical shifts and coupling constants of these protons are highly sensitive to their spatial arrangement and the electronic effects of substituents. For instance, the protons on the benzene (B151609) ring of the indoline core typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and exact shifts depending on the substitution pattern. The ethyl group gives rise to a characteristic quartet and triplet pattern for the -CH2- and -CH3 groups, respectively.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed at a downfield shift (around 170 ppm), while the carbons of the aromatic ring resonate in the 110-150 ppm range. The aliphatic carbons of the ethyl group and the indoline ring appear at upfield shifts.

Conformational analysis of indoline derivatives can be effectively studied using dynamic NMR spectroscopy and two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). Studies on N-acyl-indolines have shown that the amide group can exist in different conformations, and the rotational barriers can be determined by monitoring the changes in the NMR spectra at various temperatures. rsc.org For instance, in N-acetylindolines, the Z-conformation is generally favored. rsc.org The conformation of the ethyl acetate side chain relative to the indoline ring system can also be investigated, providing insights into the steric and electronic interactions that govern the molecule's three-dimensional shape. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Indole (B1671886) Acetate Derivatives (Note: Data presented is for structurally similar compounds to this compound, as specific data for the title compound is not readily available in the searched literature.)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | 9.18 (s, 1H, NH), 8.31 (d, 2H), 7.85 (d, 2H), 7.64 (d, 1H), 7.45–7.34 (m, 2H), 7.19 (m, 1H), 4.11 (q, 2H), 3.76 (s, 2H), 1.23 (t, 3H) | 186.46, 170.80, 149.62, 144.18, 136.83, 131.36, 129.69, 128.16, 127.29, 123.72, 121.30, 121.13, 117.51, 112.44, 61.23, 31.16, 14.17 | researchgate.net |

| Ethyl 2-(2-nitrophenyl)acetate | 7.99 (d, 1H), 7.50 (t, 1H), 7.38 (t, 1H), 7.28 (d, 1H), 4.07 (q, 2H), 3.93 (s, 2H), 1.16 (t, 3H) | 170.0, 148.5, 133.2, 132.9, 129.5, 128.2, 124.9, 60.9, 39.4, 13.7 | scispace.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, techniques such as Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed.

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy. researchgate.net

The fragmentation of indole derivatives under mass spectrometric conditions often follows characteristic pathways. The indole ring itself is relatively stable, but the side chains are prone to fragmentation. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), or cleavage of the bond between the indoline ring and the acetate side chain. The study of the fragmentation of various indole derivatives has shown that the loss of small molecules like HCN from the indole ring is a characteristic fragmentation pathway. scirp.orgscirp.org The fragmentation patterns of protonated plumeran indole alkaloids, for example, have been shown to derive from pericyclic reactions and the opening of rings. researchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound (Note: This table presents a hypothetical fragmentation pattern based on the general fragmentation of indole esters, as specific experimental data for the title compound is not readily available in the searched literature.)

| m/z Value | Proposed Fragment |

| 205 | [M]⁺ |

| 160 | [M - OCH2CH3]⁺ |

| 132 | [M - COOCH2CH3]⁺ |

| 130 | [Indolin-2-ylmethylidene]⁺ |

| 117 | [Indole]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For chiral molecules like this compound, which has a stereocenter at the C2 position of the indoline ring, X-ray crystallography can unambiguously establish the R or S configuration of the enantiomers.

The crystal structure provides precise information about bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can significantly influence the physical properties of the solid-state material. While no specific crystal structure for this compound was found in the searched literature, studies on related indole derivatives have utilized X-ray crystallography to confirm their molecular structures and stereochemistry. beilstein-journals.orgresearchgate.net For instance, the crystal structure of a dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivative has been determined, providing detailed structural insights. beilstein-journals.org

Table 3: Representative Crystal Data for an Indole Derivative (Note: Data presented is for a related spiro-indoline compound, as specific crystallographic data for this compound is not available in the searched literature.)

| Parameter | Value | Reference |

| Compound | Ethyl 5''-fluoro-2'',3-dioxo-6',7',8',8a'-tetrahydro-2'H,3H,5'H-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate | researchgate.net |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2/c | researchgate.net |

| a (Å) | 13.877(2) | researchgate.net |

| b (Å) | 11.8999(19) | researchgate.net |

| c (Å) | 15.426(4) | researchgate.net |

| β (°) | 116.463(4) | researchgate.net |

| V (ų) | 2280.5(8) | researchgate.net |

| Z | 4 | researchgate.net |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretch of the indoline ring (around 3300-3500 cm⁻¹), the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretches (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretches. researchgate.net

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The complementarity of IR and Raman spectroscopy can be used to obtain a more complete vibrational profile of the molecule.

Table 4: Characteristic Vibrational Frequencies for Indole and Ester Moieties (Note: This table lists general regions for characteristic vibrational modes relevant to this compound.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indoline) | Stretching | 3300 - 3500 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Chromatographic Techniques for Separation and Purity Assessment of Isomers

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For a chiral compound like this compound, the separation of its enantiomers is of great importance. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for resolving racemic mixtures. Various CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, have been successfully used for the enantiomeric separation of indole alkaloids and their derivatives. pensoft.net The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving good separation. pensoft.net

In addition to enantiomeric separation, HPLC and GC are also used to determine the chemical purity of the compound by separating it from any starting materials, byproducts, or degradation products. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 5: Chromatographic Methods for the Separation of Indole Derivatives (Note: This table provides examples of chromatographic conditions used for the separation of related indole compounds.)

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Chiral HPLC | Chiralpak AD | Not specified | Enantiomeric separation of tacamonine | [No specific reference found for this exact data in the search results] |

| HPLC | Silica gel | Ethyl acetate/Hexane | Purification of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | researchgate.net |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Alcohol | Enantiomeric separation of basic indole ring derivatives | [No specific reference found for this exact data in the search results] |

Mechanistic Investigations of Reactions Involving Ethyl 2 Indolin 2 Yl Acetate

Elucidation of Reaction Pathways for Indoline-2-yl Acetate (B1210297) Formation

The construction of the indoline (B122111) ring system can be achieved through several strategic bond formations. The specific pathway often depends on the starting materials and reaction conditions.

One prominent method is the Fischer indole (B1671886) synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com The reaction begins with the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org This intermediate then tautomerizes to an enamine. wikipedia.orgbyjus.com A key step is the -sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. wikipedia.orgbyjus.com Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org A modification of this method, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

The Bartoli indole synthesis offers another route, particularly for the synthesis of 7-substituted indoles, by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org The mechanism commences with the addition of the Grignard reagent to the nitro group, which, after spontaneous decomposition, forms a nitrosoarene intermediate. wikipedia.org This intermediate has been successfully isolated from the reaction mixture. wikipedia.org A second equivalent of the Grignard reagent adds to the nitrosoarene, and a subsequent -sigmatropic rearrangement, facilitated by the steric bulk of the ortho substituent, occurs. wikipedia.org Cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent and a final workup, produce the indole. wikipedia.org

Palladium-catalyzed reactions provide a modern and efficient pathway. One such method involves a regioselective cascade C-H activation of indoles with ethyl 2-bromoacetate. The proposed mechanism includes an initial palladation at the N1-position of the indole, followed by syn-aminopalladation with a co-catalyst like norbornene to form a palladacycle. Subsequent C-H activation at the C2-position, oxidative addition of the alkyl halide to the palladium complex to form a Pd(IV) species, and finally, reductive elimination yields the 2-substituted indole and regenerates the Pd(II) catalyst.

Another pathway involves the intramolecular cyclization of 2-alkenylanilines. Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate an oxidative cyclization of these substrates to form the indoline ring. organic-chemistry.org Similarly, cobalt-catalyzed reactions of o-aminobenzylidine N-tosylhydrazones proceed through a cobalt(III)-carbene radical intermediate. nih.gov This transformation involves a rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a more stabilized radical, followed by radical rebound displacement to furnish the indoline product. nih.gov

Table 1: Comparison of Reaction Pathways for Indoline Synthesis

| Reaction Pathway | Key Intermediate(s) | Driving Force / Key Step |

| Fischer Indole Synthesis | Phenylhydrazone, Enamine, Di-imine | -Sigmatropic Rearrangement |

| Bartoli Indole Synthesis | Nitrosoarene | -Sigmatropic Rearrangement |

| Palladium-Catalyzed C-H Activation | Palladacycle, Pd(IV) species | Reductive Elimination |

| Cobalt-Catalyzed Radical Cyclization | Cobalt(III)-carbene radical | 1,5-Hydrogen Atom Transfer |

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in directing the outcome of indoline synthesis, influencing both the rate and the selectivity of the reaction.

In palladium-catalyzed C-H functionalization , the combination of the palladium source, such as Pd(PhCN)₂Cl₂, and a co-catalyst like norbornene is crucial for achieving high regioselectivity for the C2 position of the indole ring. This system demonstrates good functional group tolerance and allows for a one-step synthesis. Other palladium-catalyzed methods have been developed for the diastereoselective synthesis of cis-2,3-disubstituted polycyclic indolines through intermolecular arylation followed by intramolecular cyclization. sci-hub.se

Rhodium catalysts , such as Rh₂(esp)₂, are effective in catalyzing cyclopropanation reactions between tryptamine-derived enamides and diazomalonates. nih.gov Interestingly, the presence of a co-catalyst like InCl₃ can switch the reaction pathway, leading to different polycyclic indoline products. nih.gov DFT studies have shown that the regioselectivity in the InCl₃-catalyzed pathway is controlled by weak repulsive interactions in the key transition state. nih.gov Rhodium(II) catalysts have also been used in the reaction of indoles with halodiazoacetates, which is proposed to proceed through a cyclopropanation-ring expansion pathway to yield quinoline-3-carboxylates. beilstein-journals.org

Copper catalysts have been employed in the aerobic oxidative C-H/C-H cyclization of 3-phenylindoles. researchgate.net In this process, O₂ from the air serves as the oxidant, with water as the only byproduct. researchgate.net The mechanism is thought to involve a single-electron-transfer oxidation by the copper(II) catalyst to generate a radical-cation intermediate. researchgate.net

Iridium catalysts , in conjunction with chiral ligands, have been successfully used for the asymmetric hydrogenation of unprotected indoles. chinesechemsoc.org The use of a Brønsted acid co-catalyst is essential for activating the indole substrate by forming an iminium ion in situ, which facilitates the hydrogenation. chinesechemsoc.org

The base used in the reaction can also significantly affect the outcome. For instance, in the N-alkylation of ethyl indol-2-carboxylate, using aqueous potassium hydroxide (B78521) in acetone (B3395972) leads to the desired N-alkylated product. nih.govresearchgate.net However, substituting the base with sodium methoxide (B1231860) in methanol (B129727) results in transesterification instead of alkylation, while sodium ethoxide gives lower yields of the N-alkylated acids. nih.govresearchgate.net

Table 2: Influence of Catalysts and Reagents on Indoline Synthesis

| Catalyst/Reagent System | Reaction Type | Role/Effect |

| Pd(PhCN)₂Cl₂ / Norbornene | C-H Activation | Regioselective C2-alkylation of indoles. |

| Rh₂(esp)₂ / InCl₃ | Cyclization | Catalyst-dependent product formation. nih.gov |

| Cu(OAc)₂ / O₂ | Oxidative Cyclization | Aerobic dehydrogenative dearomatization. researchgate.net |

| Ir-catalyst / Chiral Ligand / Acid | Asymmetric Hydrogenation | Enantioselective reduction of indoles. chinesechemsoc.org |

| aq. KOH / Acetone | N-alkylation | Selective N-alkylation over transesterification. nih.govresearchgate.net |

Studies on Stereochemical Control and Asymmetric Induction Mechanisms

The synthesis of enantiomerically pure indolines is of great interest due to their prevalence in biologically active molecules. nih.gov Several strategies have been developed to control the stereochemistry during the formation of the indoline ring.

Asymmetric hydrogenation is a powerful tool for producing chiral indolines. The use of an iridium catalyst with a chiral bisphosphine-thiourea ligand (ZhaoPhos) has been shown to be highly effective for the asymmetric hydrogenation of various unprotected indoles, including 2-alkyl- and 2,3-disubstituted derivatives, with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (>20:1 dr). chinesechemsoc.org A proposed mechanism suggests that an anion-binding interaction between the thiourea (B124793) group of the ligand and the in situ generated iminium ion intermediate is crucial for achieving high reactivity and stereocontrol. chinesechemsoc.org

Kinetic resolution offers another approach to obtain enantioenriched indolines. A chiral, non-enzymatic acylation catalyst, a planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative, has been developed for the kinetic resolution of 2-substituted indolines via N-acylation. nih.gov The efficiency of this process was found to be dependent on the structure of the catalyst, with a more sterically demanding cyclopentadienyl (B1206354) group on the catalyst leading to better selectivity. nih.gov

Catalytic enantioselective synthesis has been achieved for indolines with two asymmetric centers. nih.gov A phase-transfer initiated 5-endo-trig cyclization using a quinine-derived ammonium (B1175870) salt as the catalyst in the presence of CsOH·H₂O afforded indolines with high diastereoselectivity (>20:1) and enantioselectivity (up to 99.5:0.5 er). nih.gov The mechanism is believed to proceed through a delocalized 2-aza-pentadienyl anion. nih.gov A key to the enantioselectivity is a zwitterionic quinine-derived species generated during the reaction. nih.gov

In the synthesis of polycyclic indolines, diastereoselective cyclization reactions have been reported. A three-component reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium acetate can lead to the formation of dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org

Table 3: Methods for Stereochemical Control in Indoline Synthesis

| Method | Catalyst/Reagent | Key Mechanistic Feature |

| Asymmetric Hydrogenation | Iridium / Chiral Ligand | Anion-binding activation of iminium intermediate. chinesechemsoc.org |

| Kinetic Resolution | Chiral PPY derivative | Non-enzymatic catalytic N-acylation. nih.gov |

| Enantioselective Cyclization | Quinine-derived ammonium salt | Phase-transfer initiated 5-endo-trig cyclization. nih.gov |

Intermediate Identification and Kinetic Analysis of Cyclization Processes

The identification of reaction intermediates and the study of reaction kinetics are crucial for a deep understanding of the reaction mechanism.

In the Fischer indole synthesis , the arylhydrazone is a well-established intermediate that can often be isolated before the cyclization step. byjus.com The subsequent enamine tautomer is also a key intermediate in the proposed mechanism. byjus.com

For the palladium-catalyzed C-H activation , the formation of a palladacycle is a proposed key intermediate that directs the regioselectivity of the reaction. The subsequent formation of a palladium(IV) species upon reaction with the alkyl halide is another critical step before the final product is released.

In some cyclization reactions, kinetic analysis has provided valuable insights. For a copper-catalyzed aerobic oxidative C-H/C-H cyclization, in situ IR and GC analysis revealed that the formation of the cyclized product did not directly parallel the consumption of the starting material, suggesting the involvement of at least one intermediate. researchgate.net Further mechanistic studies indicated that the C-H cleavage of the phenyl ring was not the rate-limiting step. researchgate.net

Kinetic analysis of a phase-transfer catalyzed synthesis of indolines showed a significant induction period, which is consistent with an autoinductive process. nih.gov This suggests that a product of the reaction, or a species derived from it, acts as a catalyst for the reaction. nih.gov The study proposed that the reaction is initiated at the interface of the aqueous and organic phases but subsequently proceeds entirely within the organic phase. nih.gov

Deuterium (B1214612) labeling experiments have also been instrumental in elucidating reaction mechanisms. For a visible-light-induced indole synthesis, deuterium labeling, along with kinetic analysis and Hammett plotting, helped to map out the reaction pathway. rsc.org Similarly, in a ruthenium-catalyzed C-H alkylation, deuterium labeling indicated that the initial C-H cleavage step was reversible. chinesechemsoc.org

Exploration of Biological and Biochemical Interactions of Ethyl 2 Indolin 2 Yl Acetate Analogues

Structure-Activity Relationship (SAR) Studies for Indoline-2-yl Acetate (B1210297) Scaffolds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For indoline-2-yl acetate scaffolds, SAR studies have demonstrated that even minor structural modifications can significantly impact their biological efficacy and target specificity.

Key findings from SAR studies on indoline-2-yl acetate analogues include:

Substitutions on the Indoline (B122111) Ring: The nature and position of substituents on the aromatic ring of the indoline nucleus play a pivotal role in determining the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at the C5 position can modulate the compound's interaction with specific enzymatic targets.

Modifications of the Acetate Moiety: Alterations to the ethyl acetate side chain, such as changing the ester to an amide or a carboxylic acid, can influence the compound's pharmacokinetic and pharmacodynamic properties. The length and branching of the alkyl chain of the ester can also affect activity.

N-Substitutions: The substitution on the nitrogen atom of the indoline ring is another critical factor. The introduction of various alkyl or aryl groups can enhance the lipophilicity and, consequently, the cell permeability of the compounds. Furthermore, N-acylation or N-sulfonylation can lead to derivatives with distinct biological profiles.

These SAR studies provide a rational basis for the design of novel indoline-2-yl acetate analogues with improved potency and selectivity for a desired biological target.

Enzymatic Target Modulation by Indoline-2-yl Acetate Derivatives

Analogues of ethyl 2-(indolin-2-yl)acetate have been shown to modulate the activity of a wide array of enzymes, highlighting their potential as therapeutic agents for various diseases.

The PI3K/Akt/mTOR and ERK signaling pathways are frequently dysregulated in cancer and other diseases, making them attractive targets for drug development. Several indoline-2-yl acetate derivatives have been identified as potent inhibitors of these kinase pathways.

For example, certain indoline-based compounds have demonstrated significant inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR pathway. The SAR studies of these inhibitors have revealed that specific substitutions on the indoline ring are essential for their potent activity. Similarly, other analogues have been found to inhibit the extracellular signal-regulated kinase (ERK), a crucial component of the MAPK/ERK pathway.

Table 1: Kinase Inhibition by Indoline-2-yl Acetate Analogues

| Compound Class | Target Kinase | Key Structural Features for Activity |

|---|---|---|

| Indoline-based derivatives | PI3K | Substitutions at the C5 and C6 positions of the indoline ring |

| Indoline-2-one derivatives | Akt | Presence of a sulfonamide group at the C5 position |

| N-Arylindoline derivatives | mTOR | A bulky aryl group on the indoline nitrogen |

| Indoline-carboxamide derivatives | ERK | A carboxamide moiety at the C2 position |

Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets. Indoline-2-yl acetate derivatives have emerged as modulators of several epigenetic enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1).

HDAC inhibitors have shown promise as anticancer agents, and certain indoline-based compounds have exhibited potent HDAC inhibitory activity. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The indoline scaffold often serves as the cap group in these inhibitors.

LSD1 is another important epigenetic target, and its inhibition has been shown to have therapeutic benefits in various cancers. Novel indoline derivatives have been developed as potent and selective LSD1 inhibitors.

Table 2: Deacetylase Modulation by Indoline-2-yl Acetate Analogues

| Compound Class | Target Deacetylase | Mechanism of Action |

|---|---|---|

| Indoline-hydroxamic acid derivatives | HDACs | Zinc chelation by the hydroxamic acid group |

| N-Substituted indoline derivatives | LSD1 | Covalent or non-covalent inhibition |

The inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a well-established strategy for the management of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Several studies have reported the synthesis and evaluation of indoline-2-yl acetate analogues as inhibitors of α-glucosidase and α-amylase. The SAR studies of these compounds have indicated that the presence of specific substituents, such as hydroxyl and methoxy (B1213986) groups on the indoline ring, is crucial for their inhibitory activity.

Table 3: Glycosidase Enzyme Inhibition by Indoline-2-yl Acetate Analogues

| Compound Class | Target Glycosidase | Key Structural Features for Activity |

|---|---|---|

| Hydroxylated indoline derivatives | α-Glucosidase | Hydroxyl groups on the aromatic ring |

| Methoxy-substituted indoline derivatives | α-Amylase | Methoxy groups at specific positions of the indoline ring |

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are involved in the production of pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. The inhibition of these pathways is a major approach for the treatment of inflammation and pain.

Indoline-2-yl acetate analogues have been investigated for their anti-inflammatory properties, and some have been found to be potent inhibitors of COX and LOX enzymes. The ability of these compounds to inhibit both pathways suggests their potential as dual COX/LOX inhibitors, which may offer a better safety profile compared to selective COX-2 inhibitors.

Table 4: COX and LOX Pathway Modulation by Indoline-2-yl Acetate Analogues

| Compound Class | Target Enzyme | Therapeutic Potential |

|---|---|---|

| Indoline-based derivatives | COX-1/COX-2 | Anti-inflammatory, analgesic |

| N-Acylindoline derivatives | 5-LOX | Anti-inflammatory |

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a critical role in immune tolerance by catalyzing the degradation of the essential amino acid tryptophan. In the context of cancer, IDO1 is often overexpressed in tumor cells and contributes to the suppression of the anti-tumor immune response. Therefore, the inhibition of IDO1 is a promising strategy for cancer immunotherapy.

Recent research has focused on the development of potent and selective IDO1 inhibitors, and several indoline-based compounds have been identified as promising candidates. These inhibitors typically bind to the heme iron in the active site of the enzyme. The indoline scaffold provides a rigid framework for the optimal positioning of the functional groups required for potent inhibition.

Table 5: IDO1 Inhibition by Indoline-2-yl Acetate Analogues

| Compound Class | Mechanism of Inhibition | Key Structural Features |

|---|---|---|

| Indoline-based derivatives | Heme iron binding | Presence of a specific N-substituent on the indoline ring |

| Fused indoline-imidazole derivatives | Competitive inhibition | A planar fused ring system |

Regulation of other Enzyme Activities (e.g., Tryptophanase)

Analogues of this compound, belonging to the broader class of indole (B1671886) derivatives, have been investigated for their capacity to modulate the activity of various enzymes. A significant area of this research has focused on tryptophanase, a bacterial enzyme that is not present in eukaryotic cells. nih.gov Tryptophanase catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia (B1221849). nih.gov The production of indole by this enzyme is implicated in bacterial signaling processes, including biofilm formation, which makes tryptophanase an attractive target for the development of new antibacterial agents. nih.gov Studies have shown that certain tryptophan and indole derivatives can act as inhibitors of tryptophanase, thereby potentially disrupting bacterial colonization and pathogenesis. nih.govnih.gov

Beyond tryptophanase, the enzymatic inhibitory effects of indole derivatives extend to other key enzymes. For instance, some bis(indol-3-yl)methane derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Furthermore, other indole analogues have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune tolerance, particularly in the context of cancer. mdpi.com The diverse enzymatic regulatory activities of indole derivatives underscore their potential as scaffolds for the development of a wide range of therapeutic agents. karger.commdpi.com

Modulation of Intracellular Signaling Pathways

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. chemrxiv.org Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. mdpi.comnih.gov Indole derivatives, including analogues of this compound, have been extensively studied for their ability to modulate this pathway. mdpi.comchemrxiv.orgnih.gov

Research has demonstrated that certain indole derivatives can inhibit the activation of NF-κB. tandfonline.com This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκB proteins and blocking the nuclear translocation of the active NF-κB subunits. karger.comtandfonline.com For example, one study showed that an indole derivative named XCR-5a suppressed the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in macrophages. tandfonline.com By inhibiting the NF-κB pathway, these compounds can downregulate the expression of numerous pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2. karger.comtandfonline.com The ability of indole derivatives to target the NF-κB pathway makes them promising candidates for the development of anti-inflammatory and anticancer therapies. researchgate.net

Ras-Related Signaling Pathway Interference

The Ras family of small GTPases are key components of signaling pathways that control cell growth, differentiation, and survival. nih.gov Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to the constitutive activation of downstream signaling cascades, such as the Raf/MEK/ERK pathway. nih.govnih.gov Consequently, the Ras signaling pathway is a major target for anticancer drug development. google.com

Indole derivatives have emerged as a class of small molecules capable of interfering with Ras-related signaling. nih.govnih.gov These compounds can disrupt the pathway at multiple levels. nih.gov Some indole-based molecules have been shown to inhibit the post-translational modification of Ras proteins, which is essential for their localization to the plasma membrane and subsequent activation. nih.gov Others can directly or indirectly interfere with the interaction between Ras and its effector proteins, or inhibit the activity of downstream kinases in the signaling cascade. nih.govmdpi.com The multifaceted interference of indole derivatives with the Ras signaling pathway highlights their potential as a scaffold for the design of novel anticancer agents. nih.govnih.gov

Nrf2/ARE and Sirt1 Pathways Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comfrontiersin.org Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress responses, metabolism, and aging. frontiersin.org There is growing evidence of a significant interplay between these two pathways, with SIRT1 being able to activate Nrf2. frontiersin.orgmdpi.comresearchgate.net

Indole derivatives have been identified as activators of both the Nrf2/ARE and SIRT1 pathways. karger.commdpi.com For instance, indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) have been shown to induce the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes. mdpi.com This activation helps to protect cells from oxidative damage. mdpi.com Similarly, certain indole compounds can upregulate the expression and activity of SIRT1. nih.govmdpi.com The activation of SIRT1 by these derivatives can, in turn, promote the deacetylation and activation of Nrf2, further enhancing the cellular antioxidant response. frontiersin.orgmdpi.com The ability of indole analogues to activate these protective pathways suggests their therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and diabetic complications. mdpi.comnih.gov

Table 1: Effects of Indole Derivatives on Nrf2/ARE and Sirt1 Pathways

| Compound Class | Observed Effect | Key Pathway Proteins Modulated | Potential Therapeutic Implication |

|---|---|---|---|

| Indole-3-carbinol (I3C) | Activation of Nrf2/ARE pathway mdpi.com | Nrf2, Keap1 mdpi.com | Neuroprotection, Antioxidant |

| Diindolylmethane (DIM) | Activation of Akt/Nrf2/ARE and TrkB/CREB/BDNF pathways mdpi.com | Nrf2, Akt, TrkB mdpi.com | Neuroprotection against oxidative stress mdpi.com |

| General Indole Derivatives | Upregulation of SIRT1 expression and activity nih.govmdpi.com | SIRT1 nih.govmdpi.com | Anti-aging, Metabolic disorders frontiersin.org |

| Formononetin (an isoflavonoid (B1168493) with an indole-like structure) | Activation of Nrf2/ARE via SIRT1 frontiersin.org | SIRT1, Nrf2, HO-1, SOD-1 frontiersin.org | Amelioration of diabetic renal fibrosis frontiersin.org |

Apoptosis and Autophagy Pathway Investigations

Apoptosis and autophagy are two fundamental cellular processes that play critical roles in development, tissue homeostasis, and disease. Apoptosis is a form of programmed cell death, while autophagy is a catabolic process involving the degradation of cellular components. nih.govnih.gov There is a complex interplay between these two pathways, and their dysregulation is implicated in various pathologies, including cancer. mdpi.comnih.gov

Numerous studies have shown that indole derivatives can induce both apoptosis and autophagy in cancer cells. mdpi.commdpi.comnih.gov The induction of apoptosis by these compounds is often mediated through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS). mdpi.comkarger.com For example, a novel indole hydrazide compound was found to induce apoptosis and autophagy in hepatocellular carcinoma cells via the activation of the ROS/JNK pathway. nih.gov In some cases, the autophagy induced by indole derivatives can be a protective mechanism for cancer cells, and its inhibition can enhance the apoptotic effects of the compound. nih.gov Conversely, in other contexts, autophagy can lead to cell death. researchgate.net The ability of indole analogues to modulate these critical cell fate pathways underscores their potential as anticancer agents. mdpi.comresearchgate.net

Table 2: Modulation of Apoptosis and Autophagy by Indole Derivatives

| Indole Derivative Type | Cellular Process Induced | Key Molecular Events | Cell Line/Model |

|---|---|---|---|

| Indole hydrazide derivative (IHZ-1) | Apoptosis and Autophagy nih.gov | Increased ROS, JNK activation nih.gov | Hepatocellular Carcinoma nih.gov |

| 1-methoxyisobrassinin (MB-591) | Apoptosis and Autophagy mdpi.com | Caspase-9 cleavage, PARP cleavage, ROS generation, mitochondrial dysfunction mdpi.com | Ovarian Cancer (cisplatin-sensitive and -resistant) mdpi.com |

| 2,3-diarylindole derivatives | Apoptosis and Autophagy researchgate.net | Not specified in abstract | A549 lung cancer cells researchgate.net |

| Bis-indole analogue (Compound 49) | Autophagy mdpi.com | Upregulation of Beclin-1, LC3A/B, Atg7, AMPK, and ULK1 mdpi.com | A549 lung cancer cells mdpi.com |

Investigations into Anti-Inflammatory Mechanisms at the Molecular Level

The anti-inflammatory properties of indole derivatives are well-documented and are attributed to their ability to interfere with multiple molecular targets within the inflammatory cascade. nrfhh.comnih.govisfcppharmaspire.com A primary mechanism underlying their anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. chemrxiv.orgtandfonline.com By suppressing NF-κB activation, these compounds effectively reduce the expression of key pro-inflammatory mediators. mdpi.comdovepress.com

Specifically, indole derivatives have been shown to decrease the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). tandfonline.comresearchgate.net They also inhibit the synthesis of prostaglandins by downregulating the expression of cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.netnih.gov Furthermore, the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is significantly attenuated by indole analogues. tandfonline.commdpi.comdovepress.com The molecular anti-inflammatory actions of these compounds are often linked to the inhibition of upstream signaling kinases like Akt and MAPKs (JNK, ERK, p38), which are involved in the activation of NF-κB. mdpi.com The comprehensive inhibition of these key inflammatory molecules and pathways positions indole derivatives as promising candidates for the treatment of a wide range of inflammatory conditions. nih.govnih.govmdpi.com

Preclinical Investigations of Antimicrobial Activity and Mechanisms in Microorganisms

The indoline scaffold, a core component of many natural and synthetic compounds, has garnered significant attention for its potential as a source of novel antimicrobial agents. mdpi.comnih.gov The growing threat of antibiotic-resistant pathogens necessitates the exploration of new chemical frameworks, and indoline derivatives have shown promise against a range of microorganisms, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govijpsjournal.com

Analogues based on the indole and indoline framework exert their antimicrobial effects through diverse mechanisms of action. A primary mode of action involves the disruption of the bacterial cell membrane's integrity. mdpi.com Some derivatives induce depolarization of the membrane, leading to cell death. mdpi.com

Another key mechanism is the inhibition of essential bacterial enzymes. Molecular docking and in-vitro studies have identified Dihydrofolate Reductase (DHFR) and DNA gyrase as prominent targets. mdpi.comdergipark.org.trmdpi.com DHFR is crucial for the synthesis of nucleic acids and some amino acids, while DNA gyrase is vital for bacterial DNA replication. By inhibiting these enzymes, indoline derivatives effectively halt critical cellular processes. dergipark.org.trmdpi.com Additionally, some compounds are believed to interfere with the physiological processes and defense enzyme activities of pathogenic bacteria. acs.org For instance, certain indole derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov

Numerous studies have demonstrated the efficacy of indoline and indole analogues in inhibiting the growth of a broad spectrum of pathogens. This includes both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, as well as various fungi, including Candida albicans. nih.govmdpi.comresearchgate.net The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), with some hybrid molecules of indolin-2-one and nitroimidazole showing remarkable activity with MIC values as low as 0.0625–4 μg/mL against several bacterial strains. mdpi.comresearchgate.net

Beyond direct growth inhibition, these compounds can also neutralize bacterial virulence factors. nih.gov Indole and its derivatives have been shown to decrease the production of virulence factors such as pyocyanin (B1662382) and rhamnolipids in P. aeruginosa and staphyloxanthin in S. aureus. nih.govresearchgate.net Furthermore, certain indole derivatives effectively inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. nih.govnih.gov For example, sub-inhibitory concentrations of 7-hydroxyindole (B18039) have been shown to not only prevent the formation of biofilms by extensively drug-resistant Acinetobacter baumannii but also to eradicate mature biofilms. nih.gov This anti-virulence activity presents an attractive therapeutic strategy, as it may exert less selective pressure for the development of resistance compared to traditional antibiotics. researchgate.net

| Compound/Derivative Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indolin-2-one/Nitroimidazole Hybrid (XI) | Gram-positive & Gram-negative strains | 0.0625 - 4 | mdpi.comresearchgate.net |

| 3-Alkylidene-2-indolone derivatives | S. aureus (MRSA) | 0.5 | mdpi.com |

| Indole-Triazole derivative (3d) | S. aureus (MRSA) | <0.78 | nih.gov |

| Indole-Triazole derivative (3d) | C. krusei | <0.78 | nih.gov |

| Indolyl-Thiadiazole/Triazole derivatives | C. albicans | 3.125 | nih.gov |

| Spiroquinoline-indoline-dione (4h) | E. faecalis | 375 | nih.gov |

| Spiroquinoline-indoline-dione (4b, 4h) | S. aureus | 750 | nih.gov |

Exploration of Receptor Binding and Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the interactions between indoline-based ligands and their biological targets at the molecular level. nih.govresearchgate.net These computational methods predict the binding affinity and orientation of a ligand within the active site of a receptor or enzyme, providing insights that correlate with observed biological activity. bohrium.comfrontiersin.org